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Compound of Interest

Compound Name: Butanenitrile, 4-azido-3-hydroxy-

Cat. No.: B8642309 Get Quote

An In-Depth Technical Guide to Butanenitrile, 4-
azido-3-hydroxy-
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and known synthesis of Butanenitrile, 4-azido-3-hydroxy-. Due to the limited

availability of direct experimental data for this specific compound in publicly accessible

literature, this guide also presents established methodologies for the synthesis and

characterization of structurally similar compounds, offering a predictive framework for its

properties and handling.

Chemical Structure and Stereochemistry
Butanenitrile, 4-azido-3-hydroxy- possesses a four-carbon backbone with a nitrile group (-

C≡N) at one terminus (C1) and an azido group (-N₃) at the other (C4). A hydroxyl group (-OH)

is located at the C3 position. The presence of a chiral center at C3 gives rise to two

enantiomers: (R)-4-azido-3-hydroxybutanenitrile and (S)-4-azido-3-hydroxybutanenitrile.

Key Structural Features:

CAS Number: 117691-01-7 (for the racemic mixture)

Molecular Formula: C₄H₆N₄O
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Molecular Weight: 126.12 g/mol

(R)-enantiomer CAS Number: 74923-99-2

The spatial arrangement of the substituents around the chiral C3 carbon is critical for its

potential biological activity and interaction with chiral environments, such as enzymes and

receptors.

Caption: General structure of Butanenitrile, 4-azido-3-hydroxy-.

Synthesis
While a specific, detailed experimental protocol for the synthesis of Butanenitrile, 4-azido-3-
hydroxy- is not readily available in peer-reviewed literature, a highly probable and established

synthetic route involves the regio- and stereoselective ring-opening of a suitable epoxide

precursor, 3,4-epoxybutanenitrile, with an azide source.

Proposed Synthetic Pathway
The synthesis is expected to proceed via the azidolysis of an epoxide, a well-documented

reaction in organic chemistry.

3,4-Epoxybutanenitrile
(Precursor)

Butanenitrile, 4-azido-3-hydroxy-
(Product)

Epoxide Ring Opening

Azide Source
(e.g., NaN₃, TMSN₃)

Catalyst
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Caption: Proposed synthesis of Butanenitrile, 4-azido-3-hydroxy-.

General Experimental Protocol (Based on Analogs)
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The following is a generalized protocol for the synthesis of β-azido-α-hydroxy nitriles from α,β-

epoxy nitriles, which can be adapted for the synthesis of the title compound.[1]

Materials:

3,4-Epoxybutanenitrile

Trimethylsilyl azide (TMSN₃)

Dibutyltin oxide (Bu₂SnO)

Toluene (anhydrous)

Ethyl acetate

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a solution of 3,4-epoxybutanenitrile in anhydrous toluene, add a catalytic amount of

dibutyltin oxide.

Add trimethylsilyl azide to the mixture.

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor

the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by adding saturated aqueous sodium bicarbonate.

Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a mixture of hexane and ethyl acetate).

Note: The stereochemistry of the starting epoxide will determine the stereochemistry of the final

product. For a stereoselective synthesis, an enantiomerically pure epoxide should be used.

Predicted Physicochemical and Spectroscopic Data
Directly measured quantitative data for Butanenitrile, 4-azido-3-hydroxy- is not available.

However, based on the functional groups present, the following spectroscopic characteristics

can be predicted. One supplier of the (R)-enantiomer indicates that HNMR and HPLC data are

available, supporting the existence of such characterization data.[2]
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Property Predicted Value/Characteristic

Physical State
Likely a colorless to pale yellow oil or low-

melting solid at room temperature.

Solubility

Expected to be soluble in polar organic solvents

such as methanol, ethanol, DMSO, and DMF.

Limited solubility in water and nonpolar solvents

like hexane.

¹H NMR

δ (ppm): - ~2.5-2.8: Multiplet corresponding to

the two protons at C2. - ~3.2-3.6: Multiplet

corresponding to the two protons at C4,

adjacent to the azide group. - ~4.0-4.4: Multiplet

corresponding to the proton at the chiral center

(C3). - Broad singlet: Corresponding to the

hydroxyl proton.

¹³C NMR

δ (ppm): - ~25-35: Signal for the C2 carbon. -

~50-60: Signal for the C4 carbon attached to the

azide group. - ~65-75: Signal for the C3 carbon

bearing the hydroxyl group. - ~117-120: Signal

for the nitrile carbon (C1).

IR Spectroscopy

ν (cm⁻¹): - ~3400 (broad): O-H stretching of the

hydroxyl group. - ~2900: C-H stretching of the

alkyl backbone. - ~2250 (sharp): C≡N stretching

of the nitrile group. - ~2100 (strong, sharp): N₃

stretching of the azide group.

Mass Spectrometry

(ESI+) m/z: Expected to show a peak for the

protonated molecule [M+H]⁺ at approximately

127.06. Fragmentation patterns would likely

involve the loss of N₂ from the azide group and

the loss of H₂O from the hydroxyl group.

Potential Biological Activity and Applications in
Drug Development
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While no specific biological activity has been reported for Butanenitrile, 4-azido-3-hydroxy-,
its structural motifs—the azido, hydroxyl, and nitrile groups—are present in various biologically

active molecules and are of interest to drug development professionals.

Azido Group: The azide can act as a bioisostere for other functional groups and is a

precursor for the synthesis of triazoles via "click chemistry," a powerful tool in drug discovery

for creating libraries of compounds. Azido-containing compounds have shown a wide range

of biological activities, including acting as enzyme inhibitors.[3]

Nitrile Group: The nitrile group is a common pharmacophore in many approved drugs.[4] It

can participate in hydrogen bonding and dipole-dipole interactions with biological targets. Its

presence can also influence the metabolic stability and pharmacokinetic properties of a

molecule.

β-Hydroxy Nitrile Moiety: This structural unit is a valuable chiral building block in the

synthesis of various pharmaceuticals.

Given these features, Butanenitrile, 4-azido-3-hydroxy- could serve as a versatile

intermediate for the synthesis of novel therapeutic agents. It could potentially be explored for its

activity as an enzyme inhibitor or as a scaffold for the development of new classes of drugs.

Further research is required to elucidate any specific biological activities and signaling

pathways it may modulate.

Conclusion
Butanenitrile, 4-azido-3-hydroxy- is a chiral molecule with potential applications in chemical

synthesis and drug discovery. Although detailed experimental data for this compound is scarce

in the public domain, its synthesis can be reliably approached through the well-established

methodology of epoxide ring-opening with an azide nucleophile. The predicted spectroscopic

and physical properties provide a basis for its characterization. The presence of key

pharmacophores suggests that this compound and its derivatives are worthy of further

investigation for potential biological activities. This guide serves as a foundational resource for

researchers interested in exploring the chemistry and potential applications of this and related

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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